1-[3-(4-Fluorophenyl)propyl]piperazine

Sigma Receptor PET Imaging Structure-Activity Relationship

1-[3-(4-Fluorophenyl)propyl]piperazine (CAS 118156-90-4) is a fluorinated piperazine derivative characterized by a 4-fluorophenyl moiety linked via a three-carbon propyl chain to the piperazine ring. This compound serves as a key synthetic intermediate in the preparation of PET radiotracers targeting sigma (σ) receptors, such as the extensively studied [11C]SA5845, and in dopamine transporter (DAT) inhibitor scaffolds exemplified by the GBR-12909/GBR-13119 series.

Molecular Formula C13H19FN2
Molecular Weight 222.3 g/mol
Cat. No. B241077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(4-Fluorophenyl)propyl]piperazine
Molecular FormulaC13H19FN2
Molecular Weight222.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CCCC2=CC=C(C=C2)F
InChIInChI=1S/C13H19FN2/c14-13-5-3-12(4-6-13)2-1-9-16-10-7-15-8-11-16/h3-6,15H,1-2,7-11H2
InChIKeyNHJVBUCDXYSHFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3-(4-Fluorophenyl)propyl]piperazine – A Core Fluorinated Building Block for Sigma Receptor and Dopamine Transporter Targeting


1-[3-(4-Fluorophenyl)propyl]piperazine (CAS 118156-90-4) is a fluorinated piperazine derivative characterized by a 4-fluorophenyl moiety linked via a three-carbon propyl chain to the piperazine ring . This compound serves as a key synthetic intermediate in the preparation of PET radiotracers targeting sigma (σ) receptors, such as the extensively studied [11C]SA5845, and in dopamine transporter (DAT) inhibitor scaffolds exemplified by the GBR-12909/GBR-13119 series . The 4-fluorophenyl substituent distinguishes it from non-fluorinated analogs, critically altering lipophilicity, metabolic stability, and receptor subtype binding profiles when incorporated into final pharmacophores .

Why Non-Fluorinated Piperazine Intermediates Cannot Simply Replace 1-[3-(4-Fluorophenyl)propyl]piperazine


The electronic and steric properties of the 4-fluorophenyl group are fundamental to the biological activity of derivatives synthesized from this building block. Replacement with a non-fluorinated phenylpropylpiperazine intermediate leads to substantial shifts in sigma receptor subtype selectivity and target engagement . For example, in the SA4503/SA5845 pair, the introduction of the 4-fluorine atom transforms a highly sigma1-selective pharmacophore (sigma1/sigma2 selectivity ratio of ~103 for SA4503) into a dual sigma1/sigma2 ligand (sigma2/sigma1 ratio of 0.29 for SA5845) . Even minor structural alterations in the propyl linker position or fluorine placement can drastically alter DAT affinity and metabolic stability profiles . Consequently, procurement based on generic piperazine intermediate specifications, without this specific fluorinated substitution pattern, cannot guarantee equivalent performance in downstream synthetic or biological applications.

1-[3-(4-Fluorophenyl)propyl]piperazine: Quantitative Evidence for Sigma Receptor Selectivity, Metabolic Stability, and Scaffold Versatility


Fluorinated Scaffold Enables Dual Sigma1/Sigma2 Receptor Affinity vs. Sigma1-Selective Non-Fluorinated Analog

Derivatives constructed from 1-[3-(4-Fluorophenyl)propyl]piperazine demonstrate a markedly different sigma receptor subtype selectivity profile compared to their non-fluorinated counterparts. The key comparator is SA4503, which is built on the non-fluorinated 4-(3-phenylpropyl)piperazine scaffold. SA5845, the fluorinated analog, exhibits dual sigma1/sigma2 affinity, while SA4503 is highly sigma1-selective.

Sigma Receptor PET Imaging Structure-Activity Relationship

Fluorine Substitution Impacts Metabolic Stability in the Brain: 98% Parent Compound Remaining at 30 Minutes

The 4-fluorophenylpropyl group contributes to enhanced in vivo metabolic stability of the derived PET tracer [11C]SA5845. In rat brain, 98 ± 0.2% of the radioactivity remained as unchanged parent compound 30 minutes post-injection, indicating resistance to metabolic degradation in the CNS when compared to general class benchmarks for carbon-11 labeled tracers.

Metabolic Stability PET Tracer Brain Imaging

Irreversible Binding Character Enables Pharmacological Competition Studies with Ketamine and Haloperidol

The PET tracer [11C]SA5845, constructed from the target scaffold, exhibits a unique irreversible binding profile to sigma receptors, which distinguishes it from reversible sigma ligands. This property allowed quantification of ketamine and haloperidol competition at sigma receptors in primate brain, a capability not demonstrated for the reversible sigma1 tracer [11C]SA4503.

Irreversible Binding Drug Competition Sigma Receptor

Dual DAT/sigma1 Pharmacophore Potential: Scaffold Versatility Across Two High-Value Target Classes

The 1-[3-(4-fluorophenyl)propyl]piperazine scaffold is a shared pharmacophore element in high-affinity dopamine transporter inhibitors (GBR-12909: DAT Ki = 1 nM) and sigma receptor ligands (SA5845: sigma2 IC50 = 9.5 nM). This dual target engagement potential is structurally driven by the 4-fluorophenylpropylpiperazine core; replacement with a non-fluorinated phenylpropyl group erodes this dual binding capability.

Dopamine Transporter Sigma1 Receptor Dual Pharmacology

Defined Research and Industrial Application Scenarios for 1-[3-(4-Fluorophenyl)propyl]piperazine


Synthesis of Sigma-2 Receptor-Targeted PET Tracers for Oncology

Utilize 1-[3-(4-Fluorophenyl)propyl]piperazine as the core building block for constructing sigma-2 preferring radiotracers like [18F]FESA5845. As demonstrated by the SA5845 scaffold, the resulting tracer will exhibit sigma2 IC50 of ~9.5 nM and sigma2/sigma1 selectivity ratio of 0.29, enabling preferential visualization of sigma2-rich tumors such as VX-2 carcinoma, where sigma2 receptor density exceeds sigma1 by >10-fold.

CNS Drug Competition PET Studies Using Irreversible Sigma Ligands

Employ the building block to synthesize [11C]SA5845 for PET-based pharmacological competition studies. The irreversible binding character of this tracer (53% displacement by carrier-loading, 26% by haloperidol pre-treatment at 30 min) makes it uniquely suited for quantifying in vivo target engagement of sigma receptor-active psychotropic compounds such as ketamine and haloperidol, an application not possible with reversible sigma ligands.

Dual DAT/Sigma-1 Pharmacophore Exploration for Psychostimulant Research

Leverage the scaffold's demonstrated ability to yield both high-affinity DAT inhibitors (Ki ~1 nM as GBR-12909) and sigma-active ligands to explore structure-activity relationships at the intersection of dopamine and sigma receptor systems. This dual exploration is relevant for discovering novel agents for psychostimulant abuse, ADHD, and related disorders, where compound libraries built from a single versatile intermediate accelerate SAR campaigns.

Quote Request

Request a Quote for 1-[3-(4-Fluorophenyl)propyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.